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Compound of Interest

Compound Name: Timelotem

Cat. No.: B1205482

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available public information on
Timelotem. A comprehensive literature search has revealed a notable scarcity of detailed
experimental data and protocols specifically pertaining to this compound. Therefore, this guide
provides a foundational understanding based on its chemical structure and classification,
supplemented with generalized methodologies and illustrative pathways relevant to its
presumed pharmacological class.

Introduction

Timelotem is a chemical entity identified as a potential dopamine D2 receptor antagonist.[1] Its
structural features suggest a possible role in modulating dopaminergic neurotransmission, a
key pathway implicated in various neurological and psychiatric disorders, including
schizophrenia and bipolar disorder.[1] This guide provides a summary of its known chemical
and physical properties, and outlines the likely pharmacological characteristics and the
experimental approaches that would be necessary to fully elucidate its therapeutic potential.

Chemical Structure and Identifiers

Timelotem is a heterocyclic compound with the systematic IUPAC name 10-fluoro-3-methyl-7-
thiophen-2-yl-2,4,4a,5-tetrahydro-1H-pyrazino[1,2-a][2][3]benzodiazepine.[2] Its chemical
structure is presented below.
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Table 1: Chemical Identifiers for Timelotem

Identifier Value Reference

10-fluoro-3-methyl-7-thiophen-
IUPAC Name 2-yl-2,4,4a,5-tetrahydro-1H-

pyrazino[1,2-albenzodiazepine

Chemical Formula C17H18FN3S

Molecular Weight 315.4 g/mol

CAS Number 96306-34-2
CN1CCN2C(C1)CN=C(C3=C2

SMILES
C=C(C=C3)F)C4=CC=CS4
InChl=1S/C17H18FN3S/c1-20-
6-7-21-13(11-20)10-19-17(16-

InChl 3-2-8-22-16)14-5-4-12(18)9-
15(14)21/h2-5,8-9,13H,6-7,10-
11H2,1H3

Physical and Chemical Properties

Detailed experimental data on the physical properties of Timelotem are not readily available in
the public domain. The following table summarizes the computed properties and highlights the
lack of experimental data for key parameters.

Table 2: Physical and Chemical Properties of Timelotem
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Property Value Method Reference
Molecular Weight 315.4 g/mol Computed

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

pKa Data not available

logP Data not available

General Experimental Protocols for Determining
Physical Properties

e Melting Point: The melting point would be determined using a standard melting point
apparatus. A small, crystalline sample of purified Timelotem would be heated slowly, and the
temperature range over which the solid melts to a liquid would be recorded. This is a crucial
indicator of purity.

¢ Solubility: The solubility of Timelotem would be assessed in a range of pharmaceutically
relevant solvents, including water, ethanol, and various buffers at different pH values. This
would typically involve adding a known excess of the compound to a specific volume of the
solvent, agitating the mixture until equilibrium is reached, and then quantifying the
concentration of the dissolved compound using techniques like UV-Vis spectroscopy or High-
Performance Liquid Chromatography (HPLC).

o pKa Determination: The acid dissociation constant (pKa) would be determined using
potentiometric titration or UV-Vis spectrophotometry. This property is critical for
understanding the ionization state of the molecule at physiological pH, which influences its
absorption, distribution, and receptor binding.

o LogP Determination: The octanol-water partition coefficient (logP) would be measured to
assess the lipophilicity of Timelotem. The shake-flask method or reverse-phase HPLC are
common techniques for this determination. LogP is a key predictor of a drug's ability to cross
cell membranes.
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Pharmacological Properties and Mechanism of
Action

Timelotem is classified as a dopamine D2 receptor antagonist. This suggests that its primary
mechanism of action involves blocking the binding of the endogenous neurotransmitter
dopamine to the D2 receptor subtype. Dopamine D2 receptors are G-protein coupled receptors
that play a critical role in various physiological and pathological processes in the central
nervous system.

Dopamine D2 Receptor Sighaling Pathway

The antagonism of the D2 receptor by Timelotem is expected to inhibit the downstream
signaling cascade typically initiated by dopamine. This includes the inhibition of adenylyl
cyclase, leading to decreased intracellular levels of cyclic AMP (cCAMP), and the modulation of
ion channel activity.

Extracellular Space

Dopamine Intracellular Space
Binds & Activates | Cell Membrane
Dog:gi:; 0 Activates Inhibits | RPPNE __Qanens to ‘@ Activates
te

Binds & Blocks

Click to download full resolution via product page

lllustrative Dopamine D2 Receptor Signaling Pathway Antagonized by Timelotem.

Expected Pharmacological Effects

As a dopamine D2 receptor antagonist, Timelotem would be expected to exhibit antipsychotic
properties. By blocking D2 receptors in the mesolimbic pathway, it could potentially alleviate the
positive symptoms of schizophrenia, such as hallucinations and delusions. Its effects on D2
receptors in other brain regions, such as the nigrostriatal and tuberoinfundibular pathways,
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would need to be carefully evaluated to assess the risk of extrapyramidal side effects and
hyperprolactinemia, respectively.

Table 3: Predicted Pharmacological Profile of Timelotem

. Expected Potential Side
Target Action .
Therapeutic Effect Effects
) Extrapyramidal
Dopamine D2 ) ) )
Antagonist Antipsychotic symptoms,
Receptor

hyperprolactinemia

Experimental Protocols for Pharmacological
Characterization

To fully characterize the pharmacological profile of Timelotem, a series of in vitro and in vivo
experiments would be required.

In Vitro Assays

e Receptor Binding Assays: Radioligand binding assays would be performed to determine the
binding affinity (Ki) of Timelotem for the dopamine D2 receptor, as well as a panel of other
neurotransmitter receptors to assess its selectivity. These assays typically involve incubating
cell membranes expressing the receptor of interest with a radiolabeled ligand and varying
concentrations of Timelotem.

e Functional Assays: Functional assays, such as cCAMP accumulation assays or reporter gene
assays in cells expressing the D2 receptor, would be used to determine the functional activity
of Timelotem (i.e., whether it is a neutral antagonist or an inverse agonist) and to quantify its
potency (IC50).

o Electrophysiology: Patch-clamp electrophysiology on neurons or cells expressing D2
receptors would provide detailed information on how Timelotem modulates ion channel
activity downstream of receptor activation.

In Vivo Studies
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e Animal Models of Schizophrenia: The antipsychotic potential of Timelotem would be
evaluated in established animal models of schizophrenia. These models often involve
inducing hyperdopaminergic states in rodents using psychostimulants like amphetamine or
using neurodevelopmental models. Behavioral endpoints such as locomotor activity,
prepulse inhibition of the startle reflex, and social interaction would be measured.

o Assessment of Side Effects: Specific animal models would be used to assess the propensity
of Timelotem to cause extrapyramidal side effects (e.g., catalepsy tests in rodents) and to
measure its impact on serum prolactin levels.

e Pharmacokinetic Studies: In vivo pharmacokinetic studies in animals would be essential to
determine the absorption, distribution, metabolism, and excretion (ADME) profile of
Timelotem.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1205482?utm_src=pdf-body
https://www.benchchem.com/product/b1205482?utm_src=pdf-body
https://www.benchchem.com/product/b1205482?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

In Vitro Characterization

Receptor Binding Assays
(Determine Affinity & Selectivity)

Functional Assays
(Determine Potency & Efficacy)

Electrophysiology
(Assess lon Channel Modulation)

In Vivo Hvaluation

Pharmacokinetic Studies
(ADME Profile)

Animal Models of Schizophrenia
(Assess Antipsychotic Potential)

Side Effect Profiling
(EPS & Prolactin)

Preclinical T

Development

Lead Optimization

Toxicology Studies

Click to download full resolution via product page

Generalized Experimental Workflow for a Novel Dopamine Receptor Antagonist.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1205482?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205482?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

Timelotem represents a potential therapeutic agent targeting the dopaminergic system. While
its basic chemical identity is established, a significant gap exists in the public domain regarding
its detailed physicochemical and pharmacological properties. The successful development of
Timelotem as a therapeutic agent will necessitate a thorough experimental evaluation as
outlined in this guide to establish its efficacy, safety, and pharmacokinetic profile. The
illustrative pathways and workflows provided herein serve as a roadmap for the systematic
investigation of this and similar compounds in the drug discovery and development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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